N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide
Description
N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is a hydrazide-hydrazone hybrid compound featuring a benzimidazole core fused with a coumarin (chromen-2-one) scaffold. Its synthesis typically involves multi-step reactions, including condensation of hydrazide intermediates with substituted aldehydes or ketones. For example, analogous compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives are synthesized via hydrazide formation followed by Schiff base condensation . The Z-configuration of the chromen-ylidene group is critical for its planar geometry and π-conjugation, which influence biological and optical properties .
Properties
Molecular Formula |
C23H16N4O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C23H16N4O2/c28-22(15-8-2-1-3-9-15)26-27-23-17(14-16-10-4-7-13-20(16)29-23)21-24-18-11-5-6-12-19(18)25-21/h1-14H,(H,24,25)(H,26,28)/b27-23- |
InChI Key |
NKJOFPOGWQEQJE-VYIQYICTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide typically involves the condensation of 2H-chromen-2-one derivatives with benzimidazole derivatives in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
Biological Activities
Preliminary studies have indicated that N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide exhibits significant biological activity. Its potential therapeutic applications include:
- Anticancer Activity : Research suggests that this compound may inhibit pathways involved in cancer cell proliferation. It has shown promise in targeting specific cancer types, making it a candidate for further investigation in oncology.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, indicating its potential as an antimicrobial agent.
- Antioxidant Effects : The chromene component is known for its antioxidant properties, which may help mitigate oxidative stress-related diseases.
Case Study 1: Anticancer Potential
A study focused on the anticancer properties of this compound revealed that it effectively inhibited the growth of specific cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial activity demonstrated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The findings suggest that it could be developed into a novel antimicrobial agent.
Comparative Analysis of Related Compounds
To better understand the applications of this compound, a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzothiazole derivatives | Contains sulfur heterocycles | Anticancer, antimicrobial |
| Chromene derivatives | Composed of chromene rings | Antioxidant, anti-inflammatory |
| Benzimidazole derivatives | Contains benzimidazole moiety | Potential antiviral, anticancer |
Mechanism of Action
The mechanism of action of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The chromenylidene structure may contribute to the compound’s antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of benzimidazole-hydrazone hybrids. Key structural analogues include:
Key Observations :
Anticancer Activity :
- The target compound’s benzimidazole core and hydrazone linkage align with derivatives showing antiproliferative effects. For instance: Compound 5a exhibits IC50 = 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin (IC50 = 0.045–0.052 µM) . Oxo-benzimidazole derivatives (e.g., compound 6) show IC50 = 11.2–12.19 µM against prostate cancer (PC-3 and LNCaP cells) .
Antileishmanial Activity :
Physicochemical and Optical Properties
Nonlinear Optical (NLO) Responses:
Crystallographic Data :
- The hydrazone derivative (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide crystallizes in a monoclinic system (a = 21.0586 Å, b = 8.1969 Å), with intramolecular hydrogen bonds stabilizing the structure . Similar analyses for the target compound would clarify its packing efficiency and stability.
Biological Activity
N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is a complex organic compound that integrates benzimidazole and chromene structures, known for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the condensation of 3-(1H-benzimidazol-2-yl)-6-methoxy-2H-chromen-2-one with benzohydrazide under acidic or basic conditions, often utilizing solvents like dimethylformamide (DMF) or ethanol. Catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) may be employed to enhance coupling efficiency.
Chemical Structure
The molecular formula for this compound is , featuring a combination of aromatic rings and nitrogen-containing groups, which contribute to its biological activity .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the generation of reactive oxygen species (ROS), which lead to oxidative stress and subsequent cell death .
Case Study Example : In a study investigating the effects of this compound on breast cancer cells, it was found to reduce cell viability significantly at concentrations as low as 10 µM, with an IC50 value determined to be approximately 5 µM .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against a range of pathogens. Its effectiveness varies across different bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
Anti-inflammatory Properties
This compound has been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The benzimidazole moiety binds to enzymes involved in cancer progression and inflammation.
- DNA Interaction : The compound can intercalate into DNA, potentially leading to the inhibition of replication and transcription processes.
- Oxidative Stress Induction : By generating ROS, it can initiate apoptotic pathways in cancer cells.
Q & A
Q. What are the standard synthetic routes for N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example:
- Step 1: React benzimidazole derivatives (e.g., 1H-benzimidazol-2-ylacetone) with substituted hydrazides under reflux conditions (100°C, 2–4 hours) in methanol or ethanol .
- Step 2: Purification involves recrystallization with methanol or ethanol, yielding products with 70–86% efficiency .
Key Optimization Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Higher purity |
| Temperature | 100°C | Faster reaction |
| Reaction Time | 4 hours | Maximizes yield |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Essential for confirming the hydrazide linkage (δ 10–12 ppm for NH) and chromene/biimidazole moieties (aromatic protons at δ 6.5–8.5 ppm) .
- IR Spectroscopy: Peaks at 1650–1700 cm⁻¹ confirm carbonyl (C=O) and C=N stretches .
- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., m/z 418–440 for related analogs) .
Advanced Research Questions
Q. How can computational docking (e.g., AutoDock) predict the biological activity of this compound?
Methodological Answer:
- Step 1: Generate 3D structures using software like Gaussian or Avogadro, optimizing geometry at the B3LYP/6-31G(d) level.
- Step 2: Perform molecular docking with AutoDock4/4.2 against target proteins (e.g., LSD1 or kinases). Focus on binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bond interactions with catalytic residues .
- Validation: Compare docking scores with experimental IC50 values (e.g., antitumor activity at 10–50 μM) .
Q. What crystallographic methods resolve structural ambiguities in hydrazide derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Use SHELX-2018 for structure refinement. Key parameters:
- ORTEP Visualization: Analyze anisotropic displacement parameters to confirm planar geometry of the chromene-benzimidazole system .
Biological and Pharmacological Applications
Q. What in vitro assays are suitable for evaluating anti-inflammatory or antitumor activity?
Methodological Answer:
Q. How does substituent variation (e.g., nitro, halogen) influence bioactivity?
Methodological Answer:
| Substituent | Position | Effect on Activity | Example Compound |
|---|---|---|---|
| -NO2 | Meta | Enhances anti-inflammatory | BK () |
| -Cl | Para | Increases antitumor potency | 7e () |
| -CF3 | Ortho | Improves metabolic stability | SP2509 () |
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported biological activity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
